molecular formula C14H19ClN4O2 B12223312 4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine

4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12223312
M. Wt: 310.78 g/mol
InChI Key: IWXQILZESGMACE-UHFFFAOYSA-N
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Description

4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a chlorine atom and a morpholine ring bonded to a piperidine carbonyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common route might include:

    Formation of the Pyrimidine Ring: Starting with a chlorinated pyrimidine precursor.

    Introduction of the Morpholine Ring: Through nucleophilic substitution reactions.

    Attachment of the Piperidine Carbonyl Group: Using acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use as a pharmaceutical intermediate or active compound.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)piperazine
  • 4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)thiomorpholine

Uniqueness

4-(5-Chloropyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine is unique due to the combination of its structural elements, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C14H19ClN4O2

Molecular Weight

310.78 g/mol

IUPAC Name

[4-(5-chloropyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C14H19ClN4O2/c15-11-8-16-14(17-9-11)19-6-7-21-12(10-19)13(20)18-4-2-1-3-5-18/h8-9,12H,1-7,10H2

InChI Key

IWXQILZESGMACE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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